Product packaging for 8-Methylquinoline(Cat. No.:CAS No. 611-32-5)

8-Methylquinoline

Cat. No.: B363895
CAS No.: 611-32-5
M. Wt: 143.18g/mol
InChI Key: JRLTTZUODKEYDH-UHFFFAOYSA-N
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Description

Significance of Quinoline (B57606) Derivatives in Contemporary Academic Research

Quinoline and its derivatives represent a critical class of heterocyclic compounds that are subjects of intense academic and industrial research. orientjchem.orgnih.gov The quinoline nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in a vast array of pharmacologically active compounds. orientjchem.orgnih.gov These derivatives exhibit a broad spectrum of biological activities, including but not limited to, anticancer, antimalarial, antibacterial, antifungal, antiviral, anti-inflammatory, and anthelmintic properties. orientjchem.orgrsc.org

The versatility of the quinoline ring allows for functionalization at various positions, enabling the synthesis of large libraries of compounds for drug discovery and development. orientjchem.org This structural adaptability is key to modulating the pharmacokinetic and pharmacodynamic properties of potential therapeutic agents. nih.gov Beyond medicine, quinoline derivatives are also investigated for their applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent chemosensors. mdpi.comscispace.com

8-Methylquinoline (B175542) as a Pivotal Scaffold in Chemical Synthesis and Investigation

This compound, a specific derivative of quinoline, serves as a crucial building block and a versatile scaffold in chemical synthesis. nih.gov Its unique structure, featuring a methyl group at the 8-position, offers a reactive site for various chemical transformations. This strategic placement of the methyl group, in proximity to the ring nitrogen, facilitates specific reactions and allows for the construction of more complex molecules. nih.gov

A significant area of research involving this compound is in the field of transition metal-catalyzed C-H activation and functionalization. nih.govresearchgate.net The nitrogen atom in the quinoline ring can act as a directing group, enabling the selective activation of the C-H bonds of the adjacent methyl group. This has opened up avenues for the synthesis of a wide range of novel functionalized quinoline derivatives. nih.gov Furthermore, this compound and its derivatives are utilized in the preparation of specialized ligands for coordination chemistry and catalysis. chemicalbook.com

Historical Context and Evolution of Research on this compound

The study of quinoline derivatives has a rich history, dating back to the isolation of quinine (B1679958) from cinchona bark in the 19th century, which was pivotal in the fight against malaria. rsc.orgwisdomlib.org This discovery spurred extensive research into the synthesis and medicinal properties of quinoline-based compounds.

Research specifically focused on this compound has evolved from basic synthesis and characterization to more sophisticated applications. Early work likely centered on its isolation from coal tar and the development of fundamental synthetic routes. nih.gov Over time, the focus has shifted towards harnessing its unique reactivity. The advent of modern catalytic methods, particularly in the last few decades, has significantly propelled the investigation of this compound, establishing it as a valuable substrate for creating complex molecular architectures. nih.govresearchgate.net

Overview of Key Research Domains and Methodological Approaches

Contemporary research on this compound is multifaceted, spanning several key domains. A primary area of focus is organic synthesis , where it is used as a starting material for the construction of more elaborate molecules through reactions like C-H functionalization, oxidation, and the synthesis of heterocyclic systems. nih.govtandfonline.com

In medicinal chemistry , derivatives of this compound are synthesized and evaluated for their potential therapeutic applications. nih.gov This involves techniques such as molecular modeling, in vitro biological assays, and structure-activity relationship (SAR) studies to optimize their pharmacological profiles.

Catalysis is another significant domain where this compound-derived ligands are employed in transition metal complexes to catalyze a variety of organic transformations. The development and understanding of these catalytic systems rely on a range of analytical and spectroscopic methods.

The primary methodological approaches in this compound research include:

Synthetic Chemistry: Development of novel synthetic routes and methodologies for the derivatization of the this compound scaffold. prepchem.comchemicalbook.com

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used for structural elucidation and characterization of newly synthesized compounds. researchgate.net

Catalytic Studies: Investigation of the catalytic activity of metal complexes bearing this compound-based ligands, including reaction kinetics and mechanistic studies.

Properties of this compound

Property Value Source
Molecular Formula C10H9N nih.gov
Molecular Weight 143.19 g/mol
Appearance Clear yellow liquid chemicalbook.com
Boiling Point 143 °C at 34 mmHg
Melting Point -80 °C
Density 1.052 g/mL at 25 °C
Refractive Index n20/D 1.614
CAS Number 611-32-5

Research Applications of this compound Derivatives

Application Area Description Key Research Focus
Medicinal Chemistry Synthesis of compounds with potential therapeutic properties. Anticancer, antimalarial, antibacterial, and neuroprotective agents. orientjchem.orgnih.gov
Catalysis Use as ligands in transition metal catalysts. C-H activation, cross-coupling reactions, and asymmetric synthesis. nih.gov
Materials Science Development of functional materials. Organic light-emitting diodes (OLEDs) and fluorescent sensors. mdpi.comscispace.com
Synthetic Chemistry A building block for more complex molecules. Synthesis of functionalized heterocycles and natural product analogues. tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N B363895 8-Methylquinoline CAS No. 611-32-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methylquinoline
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InChI

InChI=1S/C10H9N/c1-8-4-2-5-9-6-3-7-11-10(8)9/h2-7H,1H3
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InChI Key

JRLTTZUODKEYDH-UHFFFAOYSA-N
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Canonical SMILES

CC1=C2C(=CC=C1)C=CC=N2
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Molecular Formula

C10H9N
Record name 8-METHYLQUINOLINE
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DSSTOX Substance ID

DTXSID8020888
Record name 8-Methylquinoline
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Molecular Weight

143.18 g/mol
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Physical Description

8-methylquinoline appears as yellow liquid or oil. (NTP, 1992)
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Boiling Point

478 °F at 751 mmHg (NTP, 1992)
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Flash Point

221 °F (NTP, 1992)
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Solubility

1 to 5 mg/mL at 63 °F (NTP, 1992)
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Density

1.0719 at 68 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

5.9 mmHg at 75 °F ; 8.0 mmHg at 111 °F; 12.6 mmHg at 149 °F (NTP, 1992)
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CAS No.

611-32-5
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Melting Point

-112 °F (NTP, 1992)
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Synthetic Methodologies for 8 Methylquinoline and Its Functionalized Derivatives

Classical and Established Synthetic Routes to the Quinoline (B57606) Core

The foundational methods for constructing the quinoline ring system were established in the late 19th century and remain fundamental in organic synthesis. These routes typically involve the condensation and cyclization of anilines with other reagents. For the synthesis of 8-methylquinoline (B175542), the common starting material is 2-methylaniline (o-toluidine).

Key classical syntheses include:

Skraup Synthesis: This is a widely used method for quinoline preparation. scribd.com It involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. iipseries.org In the case of this compound, 2-methylaniline is heated with glycerol in the presence of sulfuric acid and an oxidant like nitrobenzene. scribd.com The reaction is known to be vigorously exothermic. rsc.org The process begins with the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. iipseries.org Subsequent acid-catalyzed cyclization and oxidation yield the quinoline product. iipseries.org

Doebner-von Miller Reaction: This reaction is a modification of the Skraup synthesis and is considered one of the best methods for preparing 2-methylquinolines. rsc.orgwikipedia.org It utilizes α,β-unsaturated carbonyl compounds reacting with an aniline in the presence of an acid catalyst. iipseries.orgwikipedia.org To form this compound derivatives, 2-methylaniline would be reacted with an appropriate α,β-unsaturated aldehyde or ketone. For example, an improved Doebner-Miller reaction using anthranilic acid and crotonaldehyde (B89634) has been reported for synthesizing 2-methyl-8-quinoline carboxylic acid. researchgate.net

Combes Synthesis: This method produces 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone. iipseries.orgjst.go.jp The reaction between 2-methylaniline and a β-diketone like acetylacetone, followed by cyclization with a strong acid such as sulfuric acid, would yield the corresponding substituted this compound. iipseries.orgjst.go.jp

Friedländer Synthesis: This synthesis involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group, such as a ketone. wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by acids or bases. wikipedia.org For this compound derivatives, a suitably substituted 2-aminobenzaldehyde could condense with a ketone to form the quinoline ring. wikipedia.orgvulcanchem.com

Table 1: Overview of Classical Quinoline Syntheses for this compound
Synthesis NameKey Reactants for this compoundGeneral ConditionsReference
Skraup2-Methylaniline, GlycerolH₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) scribd.comiipseries.org
Doebner-von Miller2-Methylaniline, α,β-Unsaturated CarbonylAcid Catalyst (e.g., HCl) iipseries.orgrsc.org
Combes2-Methylaniline, β-DiketoneAcid Catalyst (e.g., H₂SO₄) iipseries.orgjst.go.jp
FriedländerSubstituted 2-Aminobenzaldehyde, KetoneAcid or Base Catalyst wikipedia.orgvulcanchem.com

Modern Approaches for Direct Synthesis of this compound

While classical methods build the quinoline core, modern synthetic efforts often focus on the direct and regioselective functionalization of the pre-formed this compound molecule. These approaches can be broadly categorized into metal-catalyzed and metal-free protocols.

Transition-metal catalysis has enabled a wide array of transformations for functionalizing this compound, often by activating specific C–H bonds.

Rhodium(III)-Catalyzed C(sp³)–H Functionalization: The methyl group at the C8 position has been a target for selective functionalization. Rh(III) catalysts have been employed for the regioselective methylation, amidation, and trifluoromethylthiolation of the C(sp³)–H bonds of the 8-methyl group. acs.orgacs.orgrsc.org These reactions typically proceed through a five-membered rhodacycle intermediate, ensuring high regioselectivity. acs.orgrsc.org For instance, amidation has been achieved using N-hydroxyphthalimides as the amidation source. rsc.org

Cobalt(III)-Catalyzed C(sp³)–H Alkenylation: A Cp*Co(III) catalyst has been successfully used for the highly regioselective and stereoselective alkenylation of the 8-methyl group with various alkynes. thieme-connect.com This method is atom-economical and produces a range of trisubstituted olefins. The mechanism is believed to involve an irreversible cyclometalation step. thieme-connect.com

Palladium-Catalyzed Functionalization: Palladium catalysts have been utilized for several transformations. One notable example is the C–H fluorination of the 8-methyl group using AgF as the fluoride (B91410) source. beilstein-journals.org This methodology has been extended to achieve C–H radiofluorination with Ag[¹⁸F]F, a significant development for applications in positron emission tomography (PET). beilstein-journals.orgosti.gov Additionally, palladium catalysis can achieve C-8 etheral functionalization via a redox coupling mechanism involving a palladacycle intermediate. rsc.org

Nickel-Catalyzed C-2 Functionalization: Researchers have developed one-pot tandem processes for the regiospecific functionalization of this compound at the C-2 position, followed by selective hydrogenation of the pyridine (B92270) ring. informahealthcare.comtandfonline.com Using a nickel catalyst, an amide side chain can be introduced at the C-2 position, creating 2-substituted 8-methyltetrahydroquinoline derivatives. informahealthcare.comtandfonline.com

Table 2: Examples of Metal-Catalyzed Functionalization of this compound
Metal CatalystReaction TypeFunctionalization SiteKey ReagentsReference
Rhodium(III)AmidationC8-Methyl Group (C(sp³)–H)N-Hydroxyphthalimides rsc.org
Cobalt(III)AlkenylationC8-Methyl Group (C(sp³)–H)Alkynes, AgOTf thieme-connect.com
Palladium(II)FluorinationC8-Methyl Group (C(sp³)–H)AgF, PhI(OPiv)₂ beilstein-journals.org
Nickel(II)Acylation/HydrogenationC2-PositionN,N-dimethylacetamide, Mg informahealthcare.com

Growing interest in green chemistry has spurred the development of metal-free synthetic methods. These protocols often rely on inexpensive and environmentally benign reagents.

Regioselective C-H Halogenation: An operationally simple and metal-free protocol has been established for the remote C5–H halogenation (chlorination, bromination, and iodination) of 8-substituted quinolines. rsc.orgrsc.org Using inexpensive trihaloisocyanuric acids as the halogen source, this compound can be selectively halogenated at the C5 position in good to excellent yields at room temperature. rsc.orgrsc.org For example, chlorination of this compound with trichloroisocyanuric acid (TCCA) yields the C5-chlorinated product as the major isomer. rsc.org

Brønsted Acid-Catalyzed Reactions: For quinoline N-oxides, a metal-free methodology involving a Brønsted acid-catalyzed Friedel–Crafts reaction with ynamides has been shown to achieve C-8 functionalization. rsc.org This proceeds through a quinolyl enolonium ion intermediate. rsc.org

Regioselective Synthesis of Substituted 8-Methylquinolines

The ability to introduce substituents at specific positions on the this compound scaffold is crucial for tuning its chemical properties. Modern synthetic methods offer a high degree of regioselectivity.

C8-Methyl Group Functionalization: As detailed in the metal-catalyzed section (2.2.1), the primary C(sp³)–H bonds of the methyl group are selectively activated by rhodium and cobalt catalysts to introduce alkyl, alkenyl, and amido groups with high regioselectivity. acs.orgrsc.orgthieme-connect.com

C2-Position Functionalization: Nickel-catalyzed reactions provide a route to introduce amide side chains specifically at the C-2 position, which can then be hydrogenated to the corresponding tetrahydroquinoline. informahealthcare.comtandfonline.com

C5-Position Functionalization: The metal-free halogenation using trihaloisocyanuric acids provides a powerful tool for selectively introducing chlorine, bromine, or iodine at the C5 position of the quinoline ring, a site that is often difficult to access. rsc.orgrsc.org

C2 and C4-Position Functionalization: Classical approaches can also provide regiocontrol. The preparation of 2,4-dihalo-8-methylquinolines allows for subsequent regioselective reactions. scilit.comsciforum.net For example, these dihalo derivatives undergo azidation and hydrazination with interesting regioselective properties. scilit.comsciforum.net

Synthesis of Advanced this compound Analogues

The this compound core serves as a building block for more complex heterocyclic systems, such as quinolinones.

Quinolinones, or quinolin-2(1H)-ones, are an important class of heterocyclic compounds. The synthesis of 8-methyl-substituted quinolinones can be approached by building the ring system with the desired oxidation state or by modifying a pre-existing this compound.

One synthetic pathway involves the preparation of 2,4-dihalo-8-methylquinolines, which serve as versatile intermediates. scilit.comsciforum.net These compounds can be subjected to nucleophilic substitution reactions. For example, the synthesis of 2,4-dichloro-8-methylquinoline (B1596889) and its subsequent reactions with azide (B81097) or hydrazine (B178648) nucleophiles have been reported. scilit.comsciforum.net The resulting amino derivatives can be obtained via hydrolysis of intermediate phosphazenes, providing a route to various functionalized this compound systems that can be precursors to or derived from quinolinones. scilit.comsciforum.net

Chemical Compounds Mentioned

Table 3: List of Chemical Compounds
Compound Name
This compound
2-Methylaniline (o-Toluidine)
Glycerol
Sulfuric acid
Nitrobenzene
Acrolein
Crotonaldehyde
2-Methyl-8-quinoline carboxylic acid
Acetylacetone
2-Aminobenzaldehyde
N-hydroxyphthalimide
Silver(I) fluoride (AgF)
Silver(I) [¹⁸F]fluoride (Ag[¹⁸F]F)
N,N-dimethylacetamide
Trichloroisocyanuric acid (TCCA)
Ynamide
2,4-Dichloro-8-methylquinoline
Quinolinone
Triphenylphosphine

Functionalization for Pharmaceutical and Material Applications

The strategic functionalization of the this compound scaffold is a pivotal area of research, unlocking a vast chemical space for the development of novel compounds with tailored properties for pharmaceutical and material science applications. nih.gov The introduction of diverse functional groups onto the quinoline core or at the 8-methyl position significantly enhances the pharmacological profile and material characteristics of the resulting derivatives. rsc.org Methodologies primarily revolve around C-H bond functionalization, which allows for the direct and selective introduction of new moieties, alongside other classical and modern synthetic transformations. nih.govrsc.org

Pharmaceutical Applications

The quinoline nucleus is a well-established "privileged structure" in medicinal chemistry, recognized for its presence in numerous therapeutic agents with activities including antimalarial, antibacterial, and anticancer effects. nih.govresearchgate.net Functionalization of this compound builds upon this foundation, aiming to create derivatives with improved efficacy, selectivity, and safety profiles. rsc.org

One of the most explored avenues is the direct functionalization of the C(sp³)–H bond of the 8-methyl group. This approach has been successfully used to form new carbon-carbon and carbon-heteroatom bonds. nih.gov For instance, rhodium(III)-catalyzed reactions have been developed for the amidation of 8-methylquinolines using N-hydroxyphthalimides as the amidation source, yielding amidated products with high regioselectivity. researchgate.net Similarly, Rh(III) catalysts have enabled the introduction of naphthol and phenol (B47542) moieties (arylation) and the methylation of the 8-methyl group using organoboron reagents. rsc.orgrsc.org Palladium-catalyzed methods have also been established for the etherification of the 8-methyl position. rsc.org

The introduction of halogens provides a versatile handle for further modifications. A palladium-catalyzed method for the regioselective iodination of the C(sp³)–H bond of 8-methylquinolines has been developed, offering a precursor for various transformations like cross-coupling and nucleophilic substitution reactions. acs.org Furthermore, the late-stage introduction of fluorine-18 (B77423) ([¹⁸F]), a positron-emitting radionuclide, into this compound derivatives via palladium-catalyzed C-H activation has significant implications for medical imaging. nih.gov This C–H radiofluorination creates tracers for Positron Emission Tomography (PET), a powerful non-invasive diagnostic tool used in oncology and drug development. nih.gov

Functionalization is not limited to the methyl group. The quinoline ring itself can be modified. For example, 7-chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carbonyl chloride is a highly reactive intermediate used to synthesize amides and esters. These derivatives are explored for their potential anticancer and antimicrobial activities, which are common for quinoline-based compounds. Another derivative, 2-(3-isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride, serves as a key building block in the development of inhibitors for acyl CoA:diacylglycerol acyltransferase 1 (DGAT1), a target for treating type II diabetes and obesity. vulcanchem.com The synthesis of 7-methyl-8-nitroquinoline (B1293703) is another important strategy, as this compound acts as a crucial starting material for developing other biologically active molecules, including potential DNA intercalating agents. brieflands.combrieflands.com

Table 1: Functionalization of this compound for Pharmaceutical Applications

Functionalization MethodReagents/CatalystFunctional Group IntroducedPotential ApplicationReference
C(sp³)–H AmidationRh(III) catalyst, N-hydroxyphthalimidesAmideDrug Discovery researchgate.net
C(sp³)–H ArylationRh(III) catalyst, Diazo compoundsNaphthol/PhenolBiologically Active Molecule Construction rsc.org
C(sp³)–H IodinationPd(0) catalyst, PhI(OAc)₂IodideSynthetic Intermediate for Medicinal Chemistry acs.org
C–H RadiofluorinationPd catalyst, Ag[¹⁸F]FFluorine-18Positron Emission Tomography (PET) Imaging Tracers nih.gov
NitrationFuming HNO₃, H₂SO₄NitroStarting material for DNA intercalators and other biologically active compounds brieflands.combrieflands.com
Carbonyl Chloride SynthesisThionyl chloride or Oxalyl chlorideCarbonyl ChlorideIntermediate for DGAT1 inhibitors (anti-diabetic, anti-obesity) vulcanchem.com

Material Science Applications

The conjugated and tunable electronic structure of the quinoline system makes its derivatives attractive candidates for advanced materials. ossila.com Functionalization plays a key role in tuning the optical and electronic properties required for specific applications, such as in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). ossila.com

By introducing specific functional groups, the energy gap (HOMO/LUMO levels) of the quinoline molecule can be precisely adjusted. ossila.com For instance, 8-fluoro-4-hydroxy-2-methylquinoline is a multifunctional building block used in the synthesis of dyes. ossila.com The presence of the fluoro, hydroxyl, and methyl groups allows for various subsequent chemical reactions to build more complex, conjugated systems suitable for use in DSSCs and as emitters in OLEDs. ossila.com

The development of functionalized 8-methylquinolines also extends to creating novel ligands for catalysis and functional materials. The core structure can be modified to create building blocks for polymers and other advanced materials with specific properties. vulcanchem.com

Table 2: Functionalization of this compound for Material Science Applications

Functionalized DerivativeKey Functional GroupsSynthetic ApproachPotential ApplicationReference
8-Fluoro-4-hydroxy-2-methylquinolineFluoro, HydroxylMulti-step synthesis (e.g., Conrad-Limpach or Combes)Building block for dyes in Dye-Sensitized Solar Cells (DSSCs) and OLEDs ossila.com
General Functionalized QuinolinesVarious (e.g., Aryl, Ester, Amide)Cross-coupling reactions, CondensationsDevelopment of novel functional materials vulcanchem.com

Compound Index

Reactivity and Mechanistic Investigations of 8 Methylquinoline

Carbon-Hydrogen (C–H) Bond Activation and Functionalization

The strategic location of the methyl group at the 8-position, in proximity to the nitrogen atom, makes 8-methylquinoline (B175542) an ideal candidate for investigating both C(sp³)–H and C(sp²)–H bond functionalization. The nitrogen atom acts as a chelating director, enabling the formation of stable metallacyclic intermediates that are crucial for subsequent bond-forming reactions. nih.govresearchgate.net

C(sp²)–H Functionalization on the Quinoline (B57606) Ring System

While the methyl group is a primary site for functionalization, C(sp²)–H activation on the quinoline ring itself is also possible, often directed by a substituent at the 8-position. An operationally simple and metal-free protocol has been established for the regioselective halogenation of 8-substituted quinolines at the C5 position. rsc.orgresearchgate.net This reaction uses inexpensive and atom-economical trihaloisocyanuric acids as the halogen source and proceeds at room temperature. rsc.orgresearchgate.net The methodology is applicable to a wide range of 8-substituted quinolines, including those with amide, urea, and phosphoramidate (B1195095) functionalities, providing the C5-halogenated products in good to excellent yields with high regioselectivity. rsc.orgresearchgate.net For example, N-(2-methylquinolin-8-yl)benzamide can be chlorinated or brominated at the C5 position in high yields. rsc.org When an 8-substituted quinoline already bears a substituent at the C5-position, halogenation can be directed to the C7-position. rsc.org

Oxidation and Reduction Transformations of this compound

The this compound scaffold can undergo selective oxidation and reduction at either the methyl group or the quinoline ring system, depending on the reagents and catalytic system employed.

Oxidation:

The benzylic C-H bonds of the 8-methyl group are a primary site for oxidative functionalization, often facilitated by transition metal catalysis. Palladium(II) complexes, in particular, have proven effective in catalyzing the aerobic oxidation of this compound and its derivatives. In a solution of acetic acid and acetic anhydride, Pd(II) complexes derived from 2,6-pyridinedicarboxylic acids catalyze the homogeneous and regioselective aerobic oxidation of the methyl group. nih.govrsc.org This process yields 8-quinolylmethyl acetates as the major product, with the corresponding 8-quinoline carboxylic acids forming as minor byproducts. rsc.orgrsc.org The nitrogen atom of the quinoline ring acts as a directing group, facilitating the activation of the C-H bond at the methyl group. rsc.org

Another significant oxidation reaction is the sequential arylation/oxidation of the benzylic C-H bonds. Using a Pd(OAc)₂ catalyst, 8-methylquinolines can react with aryl iodides to afford 8-benzoylquinolines in good to excellent yields. acs.orgacs.org This transformation demonstrates a broad tolerance for various functional groups on the aryl iodide. acs.org

Reduction:

The reduction of this compound typically involves the hydrogenation of the heterocyclic quinoline ring. Catalytic hydrogenation over a Ru/Al₂O₃ catalyst under hydrogen pressure selectively reduces the nitrogen-containing ring. rsc.org This reaction proceeds stepwise, first yielding 1,2,3,4-tetrahydro-8-methylquinoline. rsc.org Further hydrogenation can lead to the fully saturated decahydro-8-methylquinoline. rsc.org The initial hydrogenation of the N-heterocycle is attributed to the strong interaction between the nitrogen atom and the active sites of the catalyst. rsc.org

Interestingly, unusual chemoselectivity can be achieved with specific catalyst systems. A chiral ruthenium catalyst, for instance, can selectively reduce the carbocyclic (benzene) ring of 8-substituted quinolines, yielding chiral 5,6,7,8-tetrahydroquinolines. rsc.org Other reduction methods, such as transfer hydrogenation using a cobalt-amido cooperative catalyst and H₃N·BH₃, can selectively produce 1,2-dihydroquinolines at room temperature. nih.gov

Nucleophilic and Electrophilic Substitution Reactions

Nucleophilic Substitution:

Nucleophilic substitution reactions on the this compound ring are generally challenging due to the electron-rich nature of the aromatic system. However, when activating groups (e.g., halogens) are present, such substitutions become feasible. Studies on 4-chloro-8-methylquinolin-2(1H)-one demonstrate that the 4-chloro group is susceptible to nucleophilic attack. mdpi.com Reactions with various nucleophiles, including thiols, hydrazines, azides, and amines, lead to the formation of a series of 4-substituted quinolin-2-ones. mdpi.com For instance, the reaction of 2,4-dichloro-8-methylquinoline (B1596889) with nucleophiles shows regioselectivity, with the C4 position being significantly more reactive than the C2 position towards hydrazination. mdpi.com

Electrophilic Substitution:

The quinoline ring system undergoes electrophilic substitution primarily in the benzene (B151609) ring, as the pyridine (B92270) ring is deactivated by the electronegative nitrogen atom. The preferred positions for electrophilic attack are C5 and C8. For this compound, the C8 position is already substituted, making the C5 position the most favorable site for electrophilic attack.

A key example is the metal-free, regioselective halogenation of 8-substituted quinolines. researchgate.netrsc.org Using trihaloisocyanuric acid as the halogen source, this compound can be halogenated (chlorinated, brominated, or iodinated) exclusively at the C5-position in good to excellent yields. researchgate.netnih.gov This reaction proceeds under mild, room-temperature conditions and demonstrates high functional group tolerance. researchgate.net The regioselectivity is a result of the electronic properties of the quinoline ring, where the C5 and C8 positions are most activated toward electrophiles.

Addition Reactions (e.g., Isocyanate Addition)

The methyl group of this compound provides a handle for unique addition reactions through C(sp³)–H bond activation. A notable example is the transition metal-catalyzed addition of these C-H bonds across the C=N double bond of isocyanates. An efficient method utilizing a manganese(I) catalyst has been developed for the direct addition of the C(sp³)–H bond of 8-methylquinolines to aryl isocyanates. acs.org This reaction produces various α-quinolinyl amide compounds in moderate to high yields and tolerates a wide range of substrates. acs.orgresearchgate.net The reaction is believed to proceed via a chelation-assisted mechanism where the nitrogen atom of the quinoline ring coordinates to the metal center, facilitating the activation of the adjacent methyl C-H bond. researchgate.net

Rearrangement Reactions (e.g., Methyl Group Migration)

Rearrangement reactions involving this compound are less common but have been observed under specific conditions. The Chichibabin reaction, which involves the amination of nitrogen heterocycles using sodium amide, can lead to interesting products with this compound. The reaction of this compound with sodium amide in dimethylaniline yields a mixture of 2-amino-8-methylquinoline and 2-amino-3,4-dihydro-8-methylquinoline. researchgate.netnih.gov

Furthermore, related studies on the Friedel-Crafts reaction of N-(o-tolyl)-β-chloropropionamide, a precursor to a dihydro-quinolone structure, have shown evidence of methyl group migration. researchgate.net This suggests that under certain acidic or high-temperature conditions, the 8-methyl group could potentially undergo rearrangement, although this is not a typical reaction pathway for the parent compound.

Detailed Mechanistic Pathways and Intermediate Characterization

The reactions of this compound are often governed by mechanisms involving transition metal catalysis and the formation of specific intermediates.

Oxidation Mechanism: The Pd(II)-catalyzed aerobic oxidation of the 8-methyl group is proposed to proceed through a Pd(II)/Pd(IV) catalytic cycle. researchgate.net The mechanism involves the initial N-directed cyclopalladation of this compound to form a five-membered palladacycle intermediate. This intermediate then undergoes oxidation by O₂, potentially forming a Pd(IV) species, which subsequently leads to the formation of the acetoxylated product through reductive elimination. rsc.orgresearchgate.net

Amidation Mechanism: The Ru(II)-catalyzed C(sp³)-H amidation with azides involves the formation of a cyclometalated ruthenium(II) complex. rsc.orgresearchgate.net This complex is believed to react with the azide (B81097) to form a transient Ru(IV)-nitrenoid intermediate. Migratory insertion of this nitrenoid species into the Ru-C bond, followed by protonolysis, delivers the final amidated product. rsc.org

Isocyanate Addition Mechanism: The Mn(I)-catalyzed addition to isocyanates is proposed to start with the coordination of the quinoline nitrogen to the manganese center. acs.org This is followed by a concerted metalation-deprotonation step, leading to a five-membered cyclometalated manganese intermediate. This intermediate then coordinates to the isocyanate, and subsequent migratory insertion of the C=N bond into the Mn-C bond occurs. The final step is protonolysis, which releases the α-quinolinyl amide product and regenerates the catalyst. acs.orgresearchgate.net

Chichibabin Reaction Mechanism: The amination of the quinoline ring is understood to be an addition-elimination reaction that proceeds through an anionic σ-adduct, also known as a Meisenheimer complex. wikipedia.orgchemistnotes.com The nucleophilic amide anion (NH₂⁻) adds to the electron-deficient C2 position of the quinoline ring, forming the σ-adduct. Aromaticity is then restored by the elimination of a hydride ion (H⁻), which subsequently deprotonates the aminating agent or the product to form hydrogen gas. wikipedia.orgmyttex.net

Table of Compounds

Catalysis in 8 Methylquinoline Chemistry

Homogeneous Transition Metal Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, has been extensively investigated for the functionalization of 8-methylquinoline (B175542). The nitrogen atom in the quinoline (B57606) ring acts as a directing group, promoting C-H bond activation and subsequent transformations.

Rhodium-Catalyzed Transformations of this compound

Rhodium catalysts, particularly Rh(III) complexes, have shown significant efficacy in mediating various C-H functionalization reactions of this compound. These include alkylation, amidation, and acylation reactions.

Alkylation: Rhodium(III) catalysts have been employed for the C(sp³)–H alkylation of 8-methylquinolines with maleimides, yielding succinimide (B58015) scaffolds. This represents one of the first catalytic functionalizations of sp³ C–H bonds with maleimides acs.org. Additionally, Rh(III) catalysts have facilitated regioselective C(sp³)–H methylation of 8-methylquinolines using organoboron reagents, achieving good to high yields with complete regioselectivity at the primary C(sp³)–H bond acs.org. Rh(III) catalysts have also been used for allylation reactions of this compound via sp³ C–H activation snnu.edu.cn.

Amidation: Rhodium(III) catalysts, such as [Cp*RhCl₂]₂, have been used for the C(sp³)–H amidation of 8-methylquinolines using N-hydroxyphthalimides as the amidation source, providing amidated products in excellent yields researchgate.net.

Acylation: Rh(III)-catalyzed C(sp³)–H acylation of 8-methylquinolines with diarylcyclopropenones has been reported, yielding enones under redox-neutral conditions snnu.edu.cn.

General Observations: Rhodium catalysis often involves the formation of a five-membered rhodacycle as a key intermediate in the catalytic cycle acs.org. The catalytic system can sometimes be designed for recyclability, as seen with a Cp*Rh(III)/[BMIM]BF₄ system used in C(sp³)–H amidation rsc.org.

Ruthenium-Catalyzed Reactions

Ruthenium catalysts have also been utilized for the functionalization of this compound, particularly in amidation and arylation reactions.

Amidation: Ruthenium(II) catalysts, such as [(p-cymene)RuCl₂]₂, have been developed for the C(sp³)–H bond intermolecular amidation of 8-methylquinolines with azides, yielding quinolin-8-ylmethanamines under mild conditions and in good yields rsc.orgnih.govresearchgate.net. This was noted as the first example of such a reaction catalyzed by [(p-cymene)RuCl₂]₂.

Arylation: Ruthenium(II) catalysts, specifically [Cl₂Ru(p-cymene)]₂, have been employed for the direct monoarylation of unactivated C(sp³)–H bonds of 8-methylquinolines with arylboronic acids, leading to the synthesis of diarylmethane compounds with high chemoselectivity acs.org.

Manganese-Catalyzed Processes

Manganese catalysts offer a cost-effective and sustainable alternative for C-H functionalization.

Nucleophilic Addition to Aldehydes: Manganese(I) complexes have been used for the nucleophilic addition of C(sp³)–H bonds of 8-methylquinolines to aldehydes, forming C-C bonds thieme-connect.com. This transformation utilizes a dimeric manganese complex and tolerates various aldehydes and substituted 8-methylquinolines. Mechanistic studies suggest that C–H bond cleavage occurs during the rate-determining step thieme-connect.com.

Addition to Aryl Isocyanates: Manganese(I) catalysis has also enabled the direct addition of C(sp³)–H bonds of 8-methylquinolines to aryl isocyanates, yielding α-quinolinyl amide compounds in moderate to high yields acs.orgresearchgate.net. Theoretical investigations have proposed a mechanism involving cyclomanganation and subsequent insertion of the isocyanate into the C–Mn bond scibasejournals.org.

Oxidative Aliphatic C-H Fluorination: Manganese porphyrin and salen catalysts have been used in conjunction with fluoride (B91410) ion sources for the oxidative aliphatic C-H fluorination of various substrates, including derivatives of this compound nih.gov.

Palladium-Catalyzed Functionalizations

Palladium catalysts are widely recognized for their versatility in C-H functionalization.

Fluorination: Palladium catalysts have been used for the C–H fluorination of this compound derivatives using AgF as a fluoride source beilstein-journals.org. This method has also been optimized for benzylic C–H radiofluorination with Ag[¹⁸F]F.

Acetoxylation: Palladium(II) carboxylate catalysts, in combination with pyridinecarboxylic acids, have catalyzed the aerobic C–H acetoxylation of this compound using O₂ as the oxidant. The C–H activation step was identified as rate-limiting in these systems osti.govnih.govnih.gov.

Alkylation: Palladium-catalyzed directed site-selective C(sp³)-H alkylation of 8-methylquinolines with aziridines has been achieved through sequential C–H and C–N bond activation, providing access to functionalized γ-quinolinylpropylamines researchgate.net.

Nitration: Palladium-catalyzed nitration of 8-methylquinolines with t-BuONO has been developed, involving sp³ C–H bond activation to yield 8-(nitromethyl)quinolines acs.org.

General Observations: Palladium catalysis often requires directing groups and can involve Pd(II)/Pd(IV) catalytic cycles beilstein-journals.orgnih.gov. Recovered palladium complexes have also shown potential as homogeneous catalysts for C-H functionalization of this compound, though with moderate yields analis.com.my.

Iron, Cobalt, and Nickel Catalysis

First-row transition metals like iron, cobalt, and nickel are increasingly explored as sustainable alternatives to precious metals in catalysis.

Cobalt: Cobalt(III) catalysts, such as CpCo(III), have been employed for the regioselective C(sp³)–H alkenylation of this compound with alkynes, demonstrating good stereoselectivity and tolerating various functional groups acs.org. Cobalt(III) catalysts have also been used for allylation reactions of this compound via sp³ C–H activation snnu.edu.cn. Furthermore, CpCo(III) catalysts have been utilized for C(sp³)–H bond amidation of 8-methylquinolines with oxazolones under mild and oxidant-free conditions researchgate.net.

Nickel: Nickel catalysis has been investigated for the C(sp³)–H functionalization of 8-methylquinolines. For instance, Ni(II) salts in combination with ligands have been used in tandem processes for the functionalization and hydrogenation of 8-methylquinolines informahealthcare.com. Nickel catalysts are also being explored for C-H functionalization reactions, moving towards cost-effective alternatives rsc.org.

Iron: While specific examples focusing solely on iron catalysis with this compound were less prominent in the initial search, iron catalysts are generally recognized for their role in C-H functionalization, often inspired by biomimetic oxidation processes lookchem.com.

Heterogeneous Catalysis and Recycling Strategies

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid or gas phase), offers advantages in terms of catalyst separation and recycling.

Supported Catalysts: Monodisperse CuPd alloy nanoparticles supported on reduced graphene oxide have been used as efficient and recyclable catalysts for the C(sp³)–H acyloxylation of 8-methylquinolines under mild conditions researchgate.net. These systems often exhibit good recyclability and high step and atom efficiency.

Organic-Inorganic Hybrid Catalysts: A heteropoly acid-based organic hybrid catalyst, HMQ-STW, prepared by combining 8-hydroxy-2-methylquinoline with Keggin-structured H₄SiW₁₂O₄₀, has demonstrated reusability in the ketalization of ketones nih.govrsc.orgresearchgate.net. While this specific example uses 8-hydroxy-2-methylquinoline, it highlights the principle of using quinoline derivatives in heterogeneous catalytic systems.

Recyclability: The development of recyclable catalytic systems is a key aspect of green chemistry. Strategies such as using ionic liquids, biphasic systems, or solid supports are employed to enhance catalyst recovery and reuse, contributing to more sustainable chemical processes rsc.org.

Spectroscopic and Advanced Characterization Techniques in 8 Methylquinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of hydrogen and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of 8-Methylquinoline (B175542) reveals distinct signals corresponding to the nine hydrogen atoms within the molecule, including the three protons of the methyl group and the six aromatic protons. The chemical shifts and coupling patterns are diagnostic for the compound's structure.

Typical ¹H NMR data for this compound in CDCl₃ shows signals for the methyl group as a singlet around δ 2.50-2.83 ppm chemicalbook.comrsc.orgrsc.orgchemicalbook.com. The aromatic protons exhibit signals in the downfield region, typically between δ 7.30 and 8.95 ppm chemicalbook.comrsc.orgrsc.orgchemicalbook.com. The proton at position 2 (adjacent to nitrogen and the methyl group) is often observed as a downfield singlet or doublet, around δ 8.94 ppm, due to its deshielded environment chemicalbook.comrsc.orgchemicalbook.com. Other aromatic protons appear as multiplets or doublets, with coupling constants providing information about their relative positions. For instance, protons on the quinoline (B57606) ring can exhibit coupling constants in the range of 1.7-8.3 Hz, indicative of their neighboring relationships chemicalbook.com.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

Proton AssignmentChemical Shift (ppm)MultiplicityCoupling (Hz)Reference
Methyl (C8-CH₃)2.82-2.83s- chemicalbook.comrsc.orgchemicalbook.com
H28.94-8.95s/d~1.7-1.8 chemicalbook.comrsc.orgchemicalbook.com
H38.10-8.12d~8.3 chemicalbook.comrsc.orgchemicalbook.com
H47.64-7.65d/t~7.1-8.1 chemicalbook.comrsc.orgchemicalbook.com
H57.56-7.57t~7.1-8.1 chemicalbook.comrsc.orgchemicalbook.com
H67.43-7.44d/t~7.1-8.3 chemicalbook.comrsc.orgchemicalbook.com
H77.38-7.39d~4.2-8.3 chemicalbook.comrsc.orgchemicalbook.com

Note: Chemical shifts and multiplicities can vary slightly depending on the NMR spectrometer frequency and solvent used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of this compound. The spectrum displays signals for the ten unique carbon atoms in the molecule.

In CDCl₃, the methyl carbon of this compound typically resonates as a singlet around δ 24.7 ppm rsc.orgjcsp.org.pk. The aromatic carbons of the quinoline ring are observed in the range of δ 110-160 ppm rsc.orgjcsp.org.pk. Specifically, carbons adjacent to the nitrogen atom (C2 and C10) and the methyl-substituted carbon (C8) are often found at distinct chemical shifts. C8 is typically observed around δ 150-154 ppm, while C2 appears around δ 150-155 ppm, and C10 around δ 140-141 ppm rsc.orgjcsp.org.pk. Other aromatic carbons (C3, C4, C5, C6, C7, C9) appear in characteristic regions based on their electronic environment and substitution patterns rsc.orgjcsp.org.pk.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

Carbon AssignmentChemical Shift (ppm)Reference
C2150.0-155.0 rsc.orgjcsp.org.pk
C3120.0-125.0 rsc.orgjcsp.org.pk
C4130.0-135.0 rsc.orgjcsp.org.pk
C4a135.0-140.0 rsc.orgjcsp.org.pk
C5125.0-130.0 rsc.orgjcsp.org.pk
C6120.0-125.0 rsc.orgjcsp.org.pk
C7125.0-130.0 rsc.orgjcsp.org.pk
C8150.0-154.0 rsc.orgjcsp.org.pk
C8a135.0-140.0 rsc.orgjcsp.org.pk
C9 (N-C)140.0-141.2 rsc.orgjcsp.org.pk
Methyl (C8-CH₃)24.7-25.0 rsc.orgjcsp.org.pk

Note: Chemical shifts can vary based on solvent and concentration.

Advanced NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), can be employed to unequivocally assign spectral signals and confirm the connectivity of atoms within the this compound molecule. COSY experiments reveal proton-proton couplings, allowing for the mapping of adjacent protons. HSQC experiments correlate directly bonded protons and carbons, while HMBC experiments establish correlations between carbons and protons separated by two or three bonds, providing crucial information for complex structural assignments, especially in substituted derivatives. For this compound, these techniques can confirm the position of the methyl group and the specific arrangement of protons on the quinoline ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, IR spectroscopy can identify characteristic vibrations associated with the aromatic ring system and the methyl group.

Typical IR spectra of this compound show absorption bands related to C-H stretching vibrations in the aromatic region (around 3000-3100 cm⁻¹) and for the methyl group (around 2850-2970 cm⁻¹) researchgate.net. The quinoline ring system exhibits characteristic C=C and C=N stretching vibrations in the fingerprint region, typically between 1450-1650 cm⁻¹ researchgate.netmdpi.com. Other C-H bending and ring deformation modes also contribute to the complex spectrum in the lower wavenumber region (below 1400 cm⁻¹) mdpi.com.

Table 3: Characteristic IR Absorption Bands (cm⁻¹) for this compound

Functional Group / VibrationWavenumber (cm⁻¹)Reference
Aromatic C-H Stretch3000-3100 researchgate.net
Aliphatic C-H Stretch (CH₃)2850-2970 researchgate.net
C=C & C=N Ring Stretches1450-1650 researchgate.netmdpi.com
C-H Bending / Ring Deformations< 1400 mdpi.com

Mass Spectrometry (MS and GC-MS)

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation patterns of a compound, providing crucial information for its identification and structural confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation capabilities of gas chromatography with the identification power of mass spectrometry.

The electron ionization (EI) mass spectrum of this compound typically shows a molecular ion peak (M⁺) at m/z 143, corresponding to its molecular weight of 143.18 g/mol chemicalbook.comnih.govnist.gov. Fragmentation patterns can provide insights into the molecular structure. Common fragmentation pathways for quinolines involve the loss of small neutral molecules or fragments. For alkylquinolines, fragmentation can include the loss of the alkyl group or parts thereof, as well as ring-opening or ring-fragmentation processes cdnsciencepub.comcdnsciencepub.comlibretexts.org. For this compound, fragmentation might involve the loss of a methyl radical (M-15) or fragments derived from the quinoline ring cdnsciencepub.comcdnsciencepub.com. GC-MS analysis is valuable for separating this compound from mixtures and identifying its presence based on its characteristic mass spectrum.

Table 4: Key Mass Spectrometry Data for this compound

ParameterValue (m/z)DescriptionReference
Molecular Ion (M⁺)143Corresponds to the molecular weight of this compound chemicalbook.comnih.govnist.gov
Fragmentation PeaksVariesCharacteristic fragments from EI ionization chemicalbook.comcdnsciencepub.comcdnsciencepub.com

Raman Spectroscopy

Raman spectroscopy, like IR spectroscopy, probes molecular vibrations but relies on inelastic scattering of light. It provides complementary information about molecular structure and functional groups.

While specific Raman spectral data for this compound is less extensively detailed in the provided search results compared to NMR and IR, Raman spectroscopy is generally capable of identifying characteristic vibrational modes of aromatic systems and alkyl groups. The technique is sensitive to changes in polarizability during vibration. For this compound, Raman spectra would likely show peaks corresponding to C-C and C-N stretching within the quinoline ring, as well as C-H stretching and bending modes of both the aromatic system and the methyl substituent avantesusa.comphotonetc.com. These vibrational fingerprints can be used for identification and structural analysis.

Table 5: Expected Raman Bands (cm⁻¹) for this compound

Vibration TypeExpected Wavenumber (cm⁻¹)NotesReference
C-H Stretch (Aromatic)3000-3100Similar to IR avantesusa.com
C-H Stretch (Aliphatic CH₃)2850-2970Similar to IR avantesusa.com
Ring C=C & C-N Stretches1400-1650Characteristic of aromatic heterocycles mdpi.comavantesusa.com
Ring Vibrations/Deformations400-1300Complex pattern avantesusa.com

Theoretical and Computational Chemistry of 8 Methylquinoline

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational method widely employed to investigate reaction mechanisms involving 8-methylquinoline (B175542). By calculating the electronic structure of molecules, DFT allows researchers to map out reaction pathways, identify transition states, and determine energy barriers for various transformations. For instance, DFT has been utilized to study the C–H activation of this compound in transition metal-catalyzed reactions nih.govjst.go.jpacs.orgscispace.comthieme-connect.comacs.org. These studies often focus on understanding the regioselectivity and stereoselectivity of these processes, providing insights into how metal catalysts interact with specific C-H bonds in the this compound molecule. For example, studies on cobalt-catalyzed alkenylation have proposed mechanisms involving external-base-assisted concerted metalation/deprotonation pathways, with DFT calculations supporting these proposed mechanisms acs.orgthieme-connect.com. Similarly, DFT has been instrumental in understanding the competitive adsorption of this compound and its hydrogenated products on catalyst surfaces, such as ruthenium, during hydrogenation reactions nih.govnih.govrsc.orgrsc.org. These calculations help elucidate the factors governing adsorption strength and selectivity, contributing to the design of more efficient catalytic systems.

Data Table 6.1.1: Example DFT-derived Parameters for C–H Activation Mechanism

Reaction StepIntermediate/Transition StateActivation Energy (kcal/mol)Reaction Energy (kcal/mol)Key Bond Involved
C–H Activation (External)Transition State 125.3-5.2C8–H...Metal
Oxidative AdditionMetal-Alkyl Intermediate18.1-8.7Metal–C8
Alkyne InsertionMetallacycle Intermediate22.5-3.1Metal–C8, C≡C
Reductive EliminationProduct15.0-10.5Metal–New Bond

Note: The data presented in this table are illustrative examples based on typical DFT studies of C–H activation mechanisms and may not represent specific experimental values for this compound without direct citation.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory, which analyzes the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides valuable insights into the reactivity of this compound. The HOMO represents the region of highest electron density and is involved in electrophilic attacks, while the LUMO represents the region of lowest electron density and is susceptible to nucleophilic attacks uantwerpen.benih.govsemanticscholar.orgfrontiersin.orgresearchgate.net. The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of a molecule's stability and reactivity; a smaller gap generally implies higher reactivity frontiersin.orgresearchgate.netresearchgate.net. Studies on quinoline (B57606) derivatives, including methylated ones, have shown that the distribution of HOMO and LUMO can predict reactive sites and understand electronic transitions uantwerpen.beresearchgate.netresearchgate.net. For this compound, the methyl group at the 8-position influences the electron distribution, potentially affecting the HOMO and LUMO energies and their spatial localization, thereby influencing its participation in chemical reactions and intermolecular interactions researchgate.netresearchgate.net. FMO calculations have also been used to support findings related to redox behavior and chemical reactivity in quinoline derivatives nih.govsemanticscholar.orgresearchgate.net.

Data Table 6.2.1: Representative FMO Energies for this compound

Molecular OrbitalEnergy (eV)Characterization
HOMO-5.85Primarily localized on the aromatic rings and nitrogen atom
LUMO-0.50Distributed across the π-system of the quinoline ring
HOMO-LUMO Gap5.35Indicates moderate reactivity

Note: These values are representative and derived from general trends observed in FMO studies of similar aromatic heterocycles. Specific calculated values for this compound can vary depending on the computational method and basis set used.

Quantum Structure-Activity Relationship (QSAR) Studies for Predictive Design

Quantum Structure-Activity Relationship (QSAR) studies leverage computational chemistry to correlate a molecule's structural and electronic properties with its biological activity or other physicochemical properties. For this compound and its derivatives, QSAR models have been developed to predict mutagenicity, cytotoxicity, and activity against various targets, such as Mycobacterium tuberculosis chemicalbook.comresearchgate.netallsubjectjournal.comresearchgate.neteujournal.orgresearchgate.net. These studies involve calculating a range of molecular descriptors, including topological, electronic, and geometric parameters, derived from quantum chemical calculations researchgate.netresearchgate.neteujournal.orgresearchgate.netchemrxiv.org. For instance, studies on 8-methylquinolones have identified descriptors like HOMO and LUMO energies, dipole moment, and total energy as significant predictors of biological activity eujournal.org. Similarly, QSAR models for other quinoline derivatives have highlighted the importance of parameters like molar refractivity, molar volume, and lipophilicity imist.marsc.org. By establishing these quantitative relationships, QSAR enables the rational design of new this compound derivatives with enhanced or tailored properties for specific applications, such as drug discovery or materials science.

Data Table 6.3.1: Example Molecular Descriptors for QSAR Studies

Descriptor TypeDescriptor NameCalculated Value (Example)Relevance to Activity (Hypothetical)
ElectronicHOMO Energy (eV)-5.85Higher HOMO may correlate with increased nucleophilicity/antioxidant activity.
ElectronicLUMO Energy (eV)-0.50Lower LUMO may correlate with increased electrophilicity/cytotoxicity.
TopologicalWiener Index350Reflects molecular branching and connectivity; can correlate with lipophilicity.
PhysicochemicalLogP2.5Indicates lipophilicity, influencing membrane permeability and bioavailability.
Quantum ChemicalPolar Surface Area (PSA)15 ŲInfluences solubility and interaction with biological targets.

Note: Values are illustrative. QSAR studies typically involve a large set of descriptors and statistical modeling to establish predictive relationships.

Investigation of Relativistic Effects in Transition Metal-Catalyzed Processes

Relativistic effects become significant when dealing with heavier transition metals, which are often employed as catalysts in organic synthesis. These effects arise from the high velocities of electrons in heavy atoms, causing changes in their orbital energies and spatial distributions, which in turn influence chemical bonding and reactivity frontiersin.orgjst.go.jpnih.govacs.orgresearchgate.net. In the context of this compound catalysis, studies investigating C–H activation by transition metals like iridium (Ir) and rhodium (Rh) have highlighted the importance of relativistic effects jst.go.jpacs.orgresearchgate.net. For instance, theoretical research has shown that relativistic effects can significantly alter reaction energy diagrams for C–H activation steps, explaining differences in catalytic activity between metals like Ir and Rh jst.go.jpacs.orgresearchgate.net. The relativistic expansion of d-orbitals in heavier metals like Ir can lead to stronger metal-carbon and metal-hydrogen interactions, contributing to lower reaction barriers and enhanced catalytic performance acs.orgresearchgate.net. Computational methods, such as DFT with relativistic corrections (e.g., using LanL2DZ basis sets for metal atoms), are essential for accurately modeling these phenomena frontiersin.orgnih.govacs.org.

Data Table 6.4.1: Influence of Relativistic Effects on Metal-Ligand Bond Lengths (Illustrative)

Metal Complex ExampleBond TypeBond Length (Å) (Non-Relativistic)Bond Length (Å) (Relativistic)Change (%)
Ir–C (in C–H activation)Ir–C2.102.08-1.0
Ir–H (in C–H activation)Ir–H1.651.63-1.2
Rh–C (in C–H activation)Rh–C2.052.06+0.5
Rh–H (in C–H activation)Rh–H1.601.61+0.6

Note: These values are hypothetical and intended to illustrate the typical impact of relativistic effects, which can cause contraction or expansion of bonds depending on the specific interaction and metal.

Computational Studies on Intermolecular Interactions and Adsorption Phenomena

Computational methods, particularly DFT, are extensively used to study intermolecular interactions and adsorption phenomena involving this compound. These studies are crucial for understanding its behavior in solution, its interaction with surfaces, and its role in heterogeneous catalysis. For example, research on the hydrogenation of this compound over ruthenium (Ru) catalysts has employed DFT to optimize adsorption geometries and calculate adsorption energies of this compound and its partially hydrogenated product (4H-8-MQL) on the Ru(001) surface nih.govnih.govrsc.orgrsc.org. These studies reveal that this compound exhibits stronger adsorption on catalyst active sites, primarily through interaction of its nitrogen atom with Ru atoms, compared to 4H-8-MQL nih.govnih.govrsc.orgrsc.org. This strong adsorption can influence reaction selectivity and catalyst poisoning. The calculated adsorption energy for 8-MQL on Ru(001) was reported as 1.8 eV, with a Ru–N distance of 2.150 Å nih.govrsc.org. Understanding these interactions is vital for designing catalysts and optimizing reaction conditions for processes involving this compound. Studies have also explored the solvation effects on reaction energies using implicit solvation models like the IEF-PCM nih.govacs.orgscibasejournals.org.

Data Table 6.5.1: Adsorption Parameters of this compound on a Ru Surface

AdsorbateSurfaceInteraction SiteAdsorption Energy (eV)Metal-Adsorbate Distance (Å)Notes
This compoundRu(001)N atom1.82.150Strong adsorption, occupies active sites. nih.govrsc.org
4H-8-MethylquinolineRu(001)N atom1.2 (estimated)2.200 (estimated)Weaker adsorption compared to 8-MQL. nih.govnih.govrsc.orgrsc.org
This compoundRu(001)π-system1.5 (estimated)N/AAlternative adsorption mode, less favorable than N-coordination.

Note: Values for 4H-8-MQL are estimated based on comparative descriptions in the literature, as direct reported values may vary. The Ru-N distance is specific to the optimized geometry.

Compound List:

this compound

Quinoline

4H-8-Methylquinoline

10H-8-Methylquinoline

N-phenylbenzamide

Aryl isocyanate

4-anilinofuro[2,3-b]quinoline

Quinazoline

2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Neocryptolepine derivatives

8-methoxy quinoline

3,7-disubstituted quinoline derivatives

Fluoroquinoline complexes

Metal complexes (Co(II), Zn(II), Ir, Rh, Ru, Pd, Mn(I))

Butylboronate

Phenylboronate

Maleimides

Ketoximes

Olefins (acrylates, styrenes)

5-azo-8-hydroxy-2-methylquinoline dyes

8-methylquinolones

8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde

8-aminoquinoline (B160924)

8-methylquinolinium salts

Methyl 4-hydroxy-8-methylquinoline-2-carboxylate

4-amino-2-methylquinoline monohydrate

this compound N-oxide

Advanced Applications of 8 Methylquinoline in Chemical Sciences

Applications in Medicinal Chemistry Research and Drug Development

The inherent biological activities of the quinoline (B57606) core have spurred extensive research into its derivatives for various therapeutic applications. researchgate.netnih.gov The 8-methylquinoline (B175542) structure is particularly valuable as it allows for diverse C(sp³)-H functionalization reactions, often catalyzed by transition metals, to produce novel compounds with significant biological potential. nih.gov

This compound is a privileged substrate in the synthesis of functionalized quinolines due to the directing effect of its nitrogen atom, which enables selective C-H activation. nih.gov This property has been exploited to develop numerous synthetic methodologies, including metal-catalyzed and metal-free strategies, for the precise introduction of various functional groups. researchgate.netresearchgate.net These modifications are crucial for tuning the biological activity of the resulting molecules. For instance, derivatives of 8-hydroxyquinoline (B1678124) (oxine), a closely related compound, have been extensively studied, and their biological effects are well-documented, highlighting the therapeutic potential embedded in this structural family. nih.govmdpi.commdpi.com

Researchers have developed one-pot tandem processes to achieve regiospecific functionalization of this compound derivatives at the C-2 position, followed by selective hydrogenation, yielding novel 8-methyltetrahydroquinoline derivatives with amide side chains. informahealthcare.com Such synthetic innovations are vital as they provide efficient pathways to new chemical entities with potential for further modification and biological screening. informahealthcare.com The broad spectrum of biological activities exhibited by quinoline derivatives, including those derived from this compound, underscores their importance as building blocks for pharmacologically active scaffolds. researchgate.netnih.gov

The quinoline core is famously present in several successful antimalarial drugs, such as chloroquine. researchgate.netmdpi.com This has inspired significant research into new quinoline-based compounds to combat drug-resistant strains of pathogens. Derivatives of 8-aminoquinoline (B160924), for example, have been a major focus in the development of antimalarial agents. researchgate.netnih.govwho.int Research has shown that introducing substituents at the C-5 position of the 8-aminoquinoline ring can enhance metabolic stability and reduce toxicity while preserving antimalarial activity. researchgate.net

Specifically, 5-aryl-8-aminoquinoline derivatives have demonstrated potency against Plasmodium falciparum growth, with some analogues showing better activity with electron-donating groups on the aryl ring. nih.gov The antimalarial action of 8-aminoquinolines may stem from their metabolites, which can generate oxidative stress in erythrocytes. researchgate.net Beyond malaria, 8-hydroxyquinoline derivatives have shown a broad range of antimicrobial activities, including antifungal and antibacterial effects, making them promising candidates for treating various infectious diseases. nih.govscispace.comresearchgate.net

Compound ClassTarget Organism/DiseaseKey Research Finding
5-Aryl-8-AminoquinolinesPlasmodium falciparum (Malaria)More potent than primaquine (B1584692) against cell growth; activity influenced by electronic properties of the aryl substituent. nih.gov
8-Hydroxyquinoline DerivativesVarious Bacteria and FungiExhibit a broad spectrum of antimicrobial activities. nih.govscispace.com
Quinoline-Pyrimidine HybridsPlasmodium falciparum (Malaria)8-hydroxyquinoline-containing hybrids showed good antimalarial activity, comparable to chloroquine. mdpi.com

Quinoline derivatives have emerged as a significant class of compounds in anticancer drug development. researchgate.net They exert their effects through various mechanisms, including inducing cell cycle arrest, apoptosis, and inhibiting angiogenesis. researchgate.net Derivatives of 8-hydroxyquinoline, which can be synthesized from this compound precursors, have shown notable antitumor effects. nih.gov For example, introducing a hydroxyl group at the 8-position of 2-methylquinoline (B7769805) resulted in a prominent positive antitumor effect against K562 and T47D cancer cell lines. nih.gov

Further modification, such as the introduction of a carboxyaldehyde group at the 2-position of 8-hydroxyquinoline, significantly increased cytotoxicity against certain cancer cells. nih.gov Metal complexes of 8-hydroxyquinoline derivatives, particularly with copper(II), have also demonstrated high cytotoxic activity against various cancer cell lines. nih.gov The anticancer potential is also linked to the functionalization of the quinoline core itself; a study on 7-methylquinoline (B44030) and its derivatives showed that sequential functionalization could control and enhance cytotoxic activity against human colorectal carcinoma cells. brieflands.com While research into anticancer applications is extensive, the investigation of this compound derivatives for antidepressant activities is less developed, representing an area for future exploration.

Derivative TypeCancer Cell Line(s)Observed Effect
8-Hydroxy-2-methylquinolineK562, T47DProminent antitumor effect. nih.gov
8-Hydroxy-2-quinolinecarbaldehydeT-47DCytotoxicity increased nearly 4-fold compared to cisplatin. nih.gov
Copper(II) Complexes of 8-Hydroxyquinoline HydrazonesVarious Cancer CellsHigh cytotoxic activity and induction of apoptosis. nih.gov
Functionalized 7-MethylquinolinesCaco-2 (Colorectal)Functionalization strategy influences and enhances cytotoxicity. brieflands.com

Chronic inflammation is implicated in numerous diseases, and compounds that can modulate inflammatory pathways are of great therapeutic interest. Certain quinoline derivatives have been shown to possess anti-inflammatory properties. researchgate.net Research into 8-hydroxyquinoline derivatives has identified compounds that can inhibit key components of the inflammatory response. For example, one novel 8-hydroxyquinoline-based small molecule was found to protect against lipopolysaccharide-induced lethality by inhibiting HMGB1-mediated caspase-11 signaling, a critical pathway in sepsis. frontiersin.org

More recently, a novel 8-hydroxyquinoline derivative was identified as a potent inhibitor of the NLRP3 inflammasome, a key player in inflammatory diseases. nih.gov This compound demonstrated significant anti-inflammatory efficacy in a model of ulcerative colitis, highlighting its therapeutic potential for inflammatory bowel disease. nih.gov These findings suggest that the this compound scaffold can be a valuable starting point for developing new anti-inflammatory agents that target specific signaling pathways. researchgate.net

DNA intercalation is a mechanism of action for several anticancer and antimicrobial drugs. This process involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to cell death. The planar aromatic structure of the quinoline ring system makes it a suitable candidate for DNA intercalation.

One study investigated the genotoxicity of 8-methoxypyrimido[4',5':4,5]thieno(2,3-b)quinoline-4(3H)-one (MPTQ), a compound known for its antitumor activities. nih.gov The research established a relationship between the observed clastogenic effects (chromosome damage) and the process of MPTQ intercalation into DNA. This interaction likely promotes the formation of protein-associated DNA strand breaks, possibly mediated by topoisomerase enzymes. nih.gov This highlights that derivatives originating from the broader quinoline family, including scaffolds related to this compound, can be designed to function as potent DNA-targeting agents. nih.gov

The diverse biological activities of this compound derivatives arise from their ability to interact with a variety of biological targets through multiple mechanisms. A primary mechanism, particularly for 8-hydroxyquinoline derivatives, is metal ion chelation. researchgate.net The proximity of the hydroxyl group and the heterocyclic nitrogen allows these molecules to act as potent bidentate chelating agents for essential metal ions like copper, zinc, and iron. mdpi.comresearchgate.net This chelation can disrupt normal cellular functions, inhibit metalloenzymes, and generate reactive oxygen species, contributing to their antimicrobial and anticancer effects. nih.govacs.org

Beyond chelation, these compounds interact with specific proteins and enzymes. For instance, some derivatives function by inhibiting protein-protein interactions essential for cellular processes, such as the disruption of the NEK7-NLRP3 interaction to block inflammasome activation. nih.gov Other quinoline derivatives act as DNA intercalating agents or topoisomerase inhibitors, directly interfering with genetic processes. nih.gov The ability to functionalize the this compound core allows for the fine-tuning of these interactions, enabling the development of derivatives that can selectively target enzymes, receptors, or other biomolecules. researchgate.netresearchgate.net

Applications in Materials Science

This compound and its derivatives have emerged as versatile components in the field of materials science, owing to their unique electronic and photophysical properties. These characteristics have led to their application in the development of advanced photonic materials and novel colorants.

Photonic Applications and Fluorescent Properties

The quinoline scaffold, particularly when functionalized, exhibits significant fluorescence, making it a valuable component in photonic devices. Derivatives of 8-hydroxyquinoline, a closely related compound, are particularly noted for their role in Organic Light-Emitting Diodes (OLEDs). For instance, zinc complexes of 2-methyl-8-quinolinol have been synthesized and utilized as dopants to achieve green electroluminescence in OLEDs. The concentration of the dopant was found to be a critical factor, with higher levels leading to self-quenching and reduced efficiency.

The inherent fluorescent properties of the quinoline ring system are central to these applications. Studies on 8-hydroxyquinoline (8-HQ) have revealed dual fluorescence in the region of 330-410 nm in various solvents. This behavior is attributed to the formation of stoichiometric hydrogen-bonding complexes in both the ground and excited states. The emission spectra can be influenced by the solvent environment and the excitation wavelength. For example, in certain solvents, 8-HQ exhibits two overlapping emission bands at 365 and 410 nm.

Derivatives of 8-aminoquinoline are also being explored as fluorescent probes, particularly for the detection of metal ions like Zn²⁺. nih.govresearchgate.net The introduction of carboxamide groups into the 8-aminoquinoline structure can enhance water solubility and cell membrane permeability, expanding their biological applications. researchgate.net The fluorescence of these compounds is often enhanced upon chelation with metal ions, a result of increased molecular rigidity.

The development of blue-emitting materials is crucial for full-color displays, and quinoline-based materials are promising candidates. researchgate.net For example, 8,8'-dimethoxy-5,5'-bisquinoline has been synthesized and used as an electron transporting and blue-emitting material in OLEDs, demonstrating a low turn-on voltage. researchgate.net Metal complexes of 8-hydroxyquinoline derivatives have played a significant role in organic electroluminescence, with metal ions like Al(III), Zn(II), and Be(II) being investigated for their potential in OLEDs. The emission color of these complexes can be tuned by introducing electron-donating or electron-withdrawing substituents on the quinoline skeleton.

Below is a table summarizing the photoluminescent properties of an 8-hydroxyquinoline derivative in different solvents.

SolventAbsorption Maxima (nm)Molar Extinction Coefficient (ε)Fluorescence Excitation Maxima (nm)Emission Maxima (nm)Quantum Yield
Propanol290-290410-
DMSO290-290335, 410-
DMF290-290335, 410-
Ethylene Glycol290-290335, 410-

Data compiled from a study on 8-hydroxyquinoline.

Development of Dyes and Pigments

The chromophoric nature of the quinoline ring system has been harnessed in the synthesis of novel dyes. Specifically, 8-hydroxyquinoline has been used as a coupling component to create azo dyes. These dyes have shown potential as disperse dyes for coloring synthetic fabrics like polyester (B1180765). researchgate.net The synthesis involves coupling the diazonium salt of an aromatic amine with 8-hydroxyquinoline. researchgate.net The resulting dyes have demonstrated good affinity for polyester fabric, with moderate to excellent fastness properties against washing, light, rubbing, and perspiration. researchgate.net Azo compounds derived from phenylazoquinolin-8-ol have also been investigated for their solvatochromic properties, where the color of the dye changes with the polarity of the solvent. walisongo.ac.id

Role as a Key Building Block in Organic Synthesis

The this compound framework serves as a valuable starting material for the construction of more elaborate molecular architectures, particularly complex heterocyclic systems.

Precursor for Complex Heterocyclic Systems

This compound is a versatile precursor in various synthetic transformations. It can be used in the preparation of organometallic complexes, such as osmium chloridophosphine complexes where it can exist as a quinoline carbene tautomer. Furthermore, it is a substrate in palladium-catalyzed C-H fluorination reactions, demonstrating its utility in the introduction of fluorine atoms into organic molecules.

The synthesis of various 8-hydroxyquinoline derivatives often starts from commercially available 8-hydroxy-2-methylquinoline, which can undergo reactions like alkyl halide substitution to form 8-alkoxy-substituted quinaldines. nih.gov Classical synthetic methods like the Skraup and Friedlander syntheses are employed to construct the quinoline ring system itself, allowing for the preparation of a wide array of derivatives. For instance, 8-hydroxyquinoline and its derivatives can be synthesized from substituted aromatic amines and α,β-unsaturated aldehydes (Skraup synthesis) or from substituted o-aminobenzaldehydes or o-aminoacetophenones with appropriate aldehydes or ketones (Friedlander synthesis).

Industrial Applications (e.g., Corrosion Inhibition)

Beyond its use in fine chemical synthesis and materials science, this compound and its derivatives have found practical applications in industrial settings, most notably as corrosion inhibitors. nih.gov The ability of these compounds to protect metals from degradation is a significant area of research.

Derivatives of 8-hydroxyquinoline have been extensively studied as effective corrosion inhibitors for mild steel in acidic environments, such as hydrochloric acid. najah.edumdpi.com These organic molecules function by adsorbing onto the metal surface, which restricts the access of corrosive agents to the active sites. najah.edu The presence of heteroatoms (nitrogen and oxygen) and aromatic rings in the quinoline structure facilitates this adsorption through coordination with the empty orbitals of the metal atoms. najah.edu

Research has shown that the inhibition efficiency of these compounds increases with their concentration, with some derivatives achieving over 90% efficiency. najah.edu Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy, have revealed that these inhibitors can act as mixed-type inhibitors, suppressing both anodic and cathodic reactions. najah.edumdpi.com The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm. najah.edu

The following table presents data on the corrosion inhibition efficiency of two 8-hydroxyquinoline derivatives on mild steel in 1 M HCl.

InhibitorConcentration (M)Inhibition Efficiency (%)
Q110⁻³96
Q210⁻³92

Data for (8-hydroxyquinolin-5-yl)methyl-4-chlorobenzoate (Q1) and (8-hydroxyquinolin-5-yl)methyl-4-nitrobenzoate (Q2). najah.edu

Future Directions and Emerging Research Avenues for 8 Methylquinoline

Development of Novel Catalytic Systems for Challenging Functionalizations

A primary focus of ongoing research is the development of advanced catalytic systems to achieve selective functionalization of the C(sp³)–H bond of the 8-methyl group, a traditionally challenging transformation. nih.govresearchgate.net Transition metal catalysis has been a cornerstone of this effort, with various metals enabling the formation of cyclometallated complexes that facilitate selective synthesis. researchgate.net

Recent advancements have highlighted the efficacy of several transition metals in catalyzing C-H activation and subsequent functionalization of 8-methylquinoline (B175542). nih.gov These catalytic systems are continually being refined to improve efficiency, expand substrate scope, and tolerate a wider array of functional groups.

Catalyst SystemFunctionalization TypeKey Features
Palladium-based catalysts C(sp³)–H AcyloxylationEmploys monodisperse CuPd alloy nanoparticles on reduced graphene oxide; offers low palladium loading, high recyclability, and excellent chemo- and regioselectivity. researchgate.net
C(sp³)–H NitrationUtilizes t-BuONO as the nitrating agent, leading to 8-(nitromethyl)quinolines. acs.org
Cp*Co(III) catalysts C(sp³)–H AlkenylationAn air-stable molecular cobalt catalyst that is highly regioselective and tolerates various functional groups under mild conditions. acs.org
Rhodium(III) catalysts C(sp³)–H AmidationUses N-hydroxyphthalimides as the amidation source, providing excellent yields and high regioselectivity for both primary and secondary C-H bonds. researchgate.net
C(sp³)–H AlkylationEmploys allyl alcohols for alkylation. researchgate.net
Selective ArylationAchieves mono- and diarylation using organoboron reagents. researchgate.net

These developments underscore a trend towards creating more robust and versatile catalysts that can perform challenging C-H functionalizations on the this compound core with high precision and efficiency.

Exploration of Unconventional Reaction Pathways and Conditions

Beyond the development of novel catalysts, researchers are exploring unconventional reaction pathways and conditions to access new chemical space and improve synthetic efficiency. These approaches often involve moving away from traditional batch processing and thermal heating.

Visible-Light Photocatalysis: This strategy utilizes light energy to drive chemical reactions, often under mild conditions. mdpi.com For instance, the C5-H nitration of 8-aminoquinoline (B160924) amides has been achieved using visible light and an organic photosensitizer, offering a greener and more easily operated procedure. mdpi.com Similarly, iron-catalyzed, visible-light-driven decarboxylations have been employed for quinoline (B57606) hydroxyalkylations. mdpi.com These methods provide an alternative to traditional heating and can lead to unique reactivity.

Flow Chemistry: The use of continuous-flow reactors is gaining traction as a method to enhance reaction efficiency, safety, and scalability. syrris.comresearchgate.net Flow chemistry offers superior control over reaction parameters like temperature and pressure, leading to more consistent and reproducible outcomes. The small reaction volumes inherent to flow systems also minimize hazards, particularly when working with reactive gases or intermediates. thieme-connect.de This technology is being applied to classic quinoline syntheses, such as the Doebner-Miller and Skraup reactions, to improve their sustainability and efficiency. researchgate.net

These unconventional approaches are pushing the boundaries of what is possible in the synthesis of this compound derivatives, enabling reactions that are difficult or inefficient to perform under standard batch conditions.

Integration of Advanced Computational Methods for Rational Design

Advanced computational methods, particularly Density Functional Theory (DFT), are becoming indispensable tools for the rational design of synthetic strategies and for understanding the properties of this compound derivatives. researchgate.netnih.gov DFT calculations allow researchers to predict molecular geometries, vibrational frequencies, and electronic properties, providing insights that can guide experimental work. researchgate.netmdpi.com

Key applications of computational methods in this field include:

Mechanism Elucidation: DFT studies have been instrumental in understanding the mechanistic pathways of catalytic reactions, such as the concerted metalation-deprotonation step in Cp*Co(III)-catalyzed C-H activation. acs.org

Predicting Reactivity: Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps in assessing the chemical stability and reactivity of newly synthesized compounds. nih.gov

Spectroscopic Analysis: Computational methods are used to calculate and supplement experimental spectroscopic data, such as NMR and IR spectra, aiding in the structural characterization of novel this compound derivatives. mdpi.com

In Silico Screening: Physicochemical properties and bioavailability of new compounds can be examined using in silico methods, helping to prioritize candidates for further biological evaluation. mdpi.com

The synergy between computational and experimental chemistry is accelerating the discovery and development of new functional molecules based on the this compound scaffold.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Biological Sciences

The quinoline scaffold is a well-established pharmacophore, and derivatives of this compound are actively being investigated for a range of biological activities. researchgate.netimist.ma This has fostered a significant amount of interdisciplinary research, bridging synthetic chemistry with the biological sciences.

The biological potential of this compound derivatives is diverse, with studies reporting:

Anticancer Activity: Certain 8-hydroxyquinoline (B1678124) derivatives have shown cytotoxic potential against human carcinoma cell lines. nih.govmdpi.com For example, 8-hydroxy-2-quinolinecarbaldehyde has demonstrated in vitro cytotoxicity against several cancer cell lines and in vivo antitumor activity. nih.gov

Antimicrobial and Antifungal Properties: Synthesized alkaloids from 8-hydroxyquinoline have exhibited notable antibacterial and antifungal activity. imist.mamdpi.com

Genotoxicity: this compound itself has been shown to be mutagenic in Salmonella typhimurium studies and can cause unscheduled DNA synthesis in rat hepatocytes. nih.gov

This interdisciplinary approach allows for the rational design and synthesis of novel this compound derivatives with tailored biological activities, potentially leading to the development of new therapeutic agents.

Design of Sustainable and Environmentally Benign Synthetic Strategies

In line with the principles of green chemistry, there is a growing effort to develop more sustainable and environmentally benign methods for the synthesis of quinoline derivatives. nih.govacs.org This involves reducing the use of hazardous chemicals, minimizing waste, and employing more energy-efficient processes.

Key aspects of this sustainable approach include:

Use of Greener Solvents and Catalysts: Research is focused on replacing hazardous solvents with more environmentally friendly alternatives and utilizing reusable catalysts. acs.org For instance, Nafion® NR50, a solid acid catalyst, has been used in ethanol (B145695) under microwave irradiation for the synthesis of substituted quinolines. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has been shown to increase reaction efficiency and reduce reaction times compared to conventional heating methods. mdpi.com

Avoiding Hazardous Reagents: Traditional quinoline syntheses often involve harsh reagents and conditions. nih.gov Modern approaches aim to circumvent these by developing milder and more selective reactions.

Atom Economy: Catalytic C-H activation reactions are inherently more atom-economical as they avoid the need for pre-functionalized substrates. nih.gov

By integrating these sustainable practices, chemists are working to reduce the environmental footprint of synthesizing valuable this compound-based compounds.

Q & A

Basic Research Questions

Q. What experimental conditions are optimal for the selective hydrogenation of 8-methylquinoline to 4H-8-methylquinoline?

  • Methodological Answer : Optimal conditions include Ru/Al₂O₃ catalyst (5 wt%), dioxane solvent, 160°C, and 7 MPa H₂ pressure, achieving 100% conversion to 4H-8-MQL within 240 minutes. Higher temperatures (180°C) marginally increase rates but do not favor full hydrogenation (10H-8-MQL). Lower catalyst dosages (<7 wt%) limit 10H-8-MQL formation due to competitive adsorption of 8-MQL on active sites .

Q. Which analytical techniques are recommended for characterizing hydrogenated derivatives of this compound?

  • Methodological Answer : GC-MS quantifies conversion rates and product distributions (e.g., differentiating 4H-8-MQL from 10H-8-MQL). ¹H NMR identifies structural details, such as aliphatic protons (δ 1.5–2.5 ppm) in 4H-8-MQL. For example, 1,2,3,4-tetrahydro configurations are confirmed via splitting patterns in aromatic vs. aliphatic regions .

Q. How do temperature and pressure influence the hydrogenation kinetics of this compound?

  • Methodological Answer : At 160°C and 7 MPa, 85% of 8-MQL converts to 4H-8-MQL in 120 minutes. Raising pressure to 9 MPa increases hydrogen uptake rates but does not bypass 4H-8-MQL formation. Temperatures >180°C risk side reactions (e.g., dehydrogenation) without improving selectivity for 10H-8-MQL .

Advanced Research Questions

Q. How does competitive adsorption between 8-MQL and 4H-8-MQL dictate product selectivity in hydrogenation reactions?

  • Methodological Answer : 8-MQL adsorbs more strongly on Ru sites (Hirshfeld charge: −0.158) than 4H-8-MQL (−0.124), blocking active sites for further hydrogenation. Protic solvents (e.g., ethanol) weaken 8-MQL adsorption via hydrogen bonding, enabling 4H-8-MQL conversion to 10H-8-MQL. Lewis bases (e.g., N,N-diisopropylethylamine) reduce steric hindrance, achieving 100% 10H-8-MQL in 240 minutes .

Q. What computational approaches elucidate the adsorption mechanisms of 8-MQL on Ru catalysts?

  • Methodological Answer : DFT calculations (Material Studio Dmol³) optimize adsorption geometries, showing parallel alignment of 8-MQL’s aromatic rings to the Ru(001) surface (Ru–N distance: 2.15 Å). Adsorption energies (−2.3 eV for 8-MQL vs. −1.8 eV for 4H-8-MQL) confirm preferential binding of 8-MQL, explaining catalyst poisoning .

Q. How does catalyst recycling affect hydrogenation efficiency, and what mitigation strategies exist?

  • Methodological Answer : Recycled Ru/Al₂O₃ shows declining activity (100% → ~60% conversion after seven cycles) due to 8-MQL adsorption and carbon deposition. Adding fresh catalyst post-4H-8-MQL formation restores activity (100% 10H-8-MQL). Thermal treatment (200°C) partially regenerates active sites but is insufficient for full recovery .

Q. What synthetic strategies enable C–H bond functionalization of this compound in catalytic systems?

  • Methodological Answer :

  • C(sp³)–H amidation : Cp*Co(III) catalysis with oxazolone amidating agents under oxidant-free conditions (80°C, 12 h) .
  • α-Ketoesterification : Pd-catalyzed coupling with α-ketoacids (1 mol% Pd, 80°C, air atmosphere), achieving yields up to 85% .

Data Contradiction Analysis

Q. Why do some studies report full hydrogenation of 8-MQL to 10H-8-MQL while others observe only partial conversion?

  • Resolution : Discrepancies arise from solvent and catalyst dosage variations. For example, 7 wt% Ru/Al₂O₃ in ethanol yields 100% 10H-8-MQL, whereas ≤5 wt% in dioxane stalls at 4H-8-MQL. Competitive adsorption dynamics and solvent-catalyst interactions (e.g., hydrogen bonding) critically influence outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.